4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole
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Overview
Description
4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a chloromethyl group at the 4-position and a methoxyphenyl group at the 5-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a chloromethylating agent under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-phenylisoxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(Bromomethyl)-5-(3-methoxyphenyl)isoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
5-(3-Methoxyphenyl)isoxazole: Lacks the chloromethyl group, affecting its potential for substitution reactions.
Uniqueness
4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
4-(chloromethyl)-5-(3-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3 |
InChI Key |
YYMFHCJGHOZBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NO2)CCl |
Origin of Product |
United States |
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